REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:34]([N:41]1[CH2:46][CH2:45][CH:44](O)[CH2:43][CH2:42]1)([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35].[Cl:48][C:49]1[N:54]=[CH:53][N:52]=[C:51]2[NH:55][N:56]=[CH:57][C:50]=12>O1CCCC1.C1(C)C=CC=CC=1>[C:37]([O:36][C:34]([N:41]1[CH2:46][CH2:45][CH:44]([N:55]2[C:51]3=[N:52][CH:53]=[N:54][C:49]([Cl:48])=[C:50]3[CH:57]=[N:56]2)[CH2:43][CH2:42]1)=[O:35])([CH3:40])([CH3:39])[CH3:38]
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.9 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=N1)NN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=N1)NN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=N1)NN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
was rinsed with THF
|
Type
|
ADDITION
|
Details
|
the washings were added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred in the ice-bath for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
stored in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was taken up in a mixture of ether and hexanes (2:1; 1 L)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with a mixture of ether and hexanes (2:1)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
WASH
|
Details
|
eluted with 20-25% ethyl acetate/hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC=2C1=NC=NC2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |